5,5-Diethynyl-5H-dibenzo[b,d]silole
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Overview
Description
5,5-Diethynyl-5H-dibenzo[b,d]silole is a compound with the molecular formula C16H10Si.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethynyl-5H-dibenzo[b,d]silole typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common method involves the use of a dibenzosilole derivative, which is then subjected to ethynylation reactions using reagents such as acetylene or ethynyl halides in the presence of catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,5-Diethynyl-5H-dibenzo[b,d]silole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives or organometallic compounds.
Scientific Research Applications
5,5-Diethynyl-5H-dibenzo[b,d]silole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron transport properties.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5,5-Diethynyl-5H-dibenzo[b,d]silole involves its interaction with various molecular targets and pathways. In organic electronics, it acts as an electron transport material, facilitating the movement of electrons through the device. This is achieved through its conjugated structure, which allows for efficient electron delocalization and transport .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Diphenyl-5H-dibenzo[b,d]silole
- 5,5-Dioctyl-5H-dibenzo[b,d]silole
- 5,5-Dihexyl-5H-dibenzo[b,d]silole
Uniqueness
5,5-Diethynyl-5H-dibenzo[b,d]silole is unique due to its ethynyl groups, which provide additional sites for functionalization and enhance its electronic properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
Properties
CAS No. |
55002-72-7 |
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Molecular Formula |
C16H10Si |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
5,5-diethynylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C16H10Si/c1-3-17(4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h1-2,5-12H |
InChI Key |
LSWRPIRTKYGTFU-UHFFFAOYSA-N |
Canonical SMILES |
C#C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C#C |
Origin of Product |
United States |
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